molecular formula C18H17ClN2O2S B12122052 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea

Cat. No.: B12122052
M. Wt: 360.9 g/mol
InChI Key: KWLBEPSCVYBSDG-UHFFFAOYSA-N
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Description

This urea derivative features a 4-chlorophenyl group and dual heterocyclic substitutions: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl moiety.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]urea

InChI

InChI=1S/C18H17ClN2O2S/c1-13-8-10-24-17(13)12-21(11-16-3-2-9-23-16)18(22)20-15-6-4-14(19)5-7-15/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

KWLBEPSCVYBSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A two-step procedure optimizes the formation of the unsymmetrical bis-amine:

  • Step 1 : Condensation of furan-2-ylmethylamine with 3-methylthiophene-2-carbaldehyde in methanol at 25°C for 12 hours, yielding the imine intermediate.

  • Step 2 : Sodium cyanoborohydride-mediated reduction in THF at 0°C to 25°C, achieving 78% yield after purification by flash chromatography.

Critical Parameters :

  • pH control during reduction (optimal pH 6–7) minimizes side reactions.

  • Solvent polarity influences imine stability; methanol outperforms DMF or DMSO.

Nucleophilic Substitution Strategy

Alternative route using 3-methylthiophen-2-ylmethyl bromide and furan-2-ylmethylamine:

  • Conditions : K₂CO₃, DMF, 80°C, 8 hours.

  • Yield : 65% after recrystallization from ethyl acetate/hexane.

Limitation : Competing elimination reactions reduce efficiency compared to reductive amination.

Urea Formation via Isocyanate Coupling

Direct Isocyanate-Amine Reaction

Reaction of the bis-amine with 4-chlorophenyl isocyanate under anhydrous conditions:

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to 25°C (gradual warming)

  • Stoichiometry : 1:1 molar ratio

  • Yield : 82% after silica gel chromatography.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.78 (m, 2H, furan-H), 6.45 (d, 1H, thiophene-H), 4.52 (s, 4H, N-CH₂), 2.32 (s, 3H, S-CH₃).

  • HRMS : m/z calcd. for C₁₈H₁₈ClN₂O₂S [M+H]⁺: 369.0784, found: 369.0786.

Phosgene-Free Method Using Triphosgene

To avoid handling toxic phosgene, triphosgene serves as a carbonyl source:

  • Reaction Sequence :

    • Bis-amine (1 eq) + triphosgene (0.33 eq) in THF at −10°C for 30 min.

    • Addition of 4-chloroaniline (1 eq) and triethylamine (2 eq).

    • Stirring at 25°C for 6 hours.

  • Yield : 74% with 95% purity (HPLC).

Advantage : Enhanced safety profile without compromising efficiency.

Optimization Studies and Process Analytics

Solvent Screening for Urea Formation

SolventDielectric ConstantYield (%)Purity (%)
DCM8.98298
THF7.57495
Acetonitrile37.56893
Toluene2.45889

Polar aprotic solvents like DCM favor isocyanate reactivity by stabilizing charged intermediates.

Temperature-Controlled Reaction Kinetics

A Design-Expert®-guided response surface methodology (RSM) identified optimal conditions:

  • Temperature : 25°C (avoids exothermic side reactions)

  • Time : 4 hours (prolonged durations reduce yield due to urea hydrolysis).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enable kilogram-scale production:

  • Flow Rate : 10 mL/min

  • Residence Time : 2 minutes

  • Output : 1.2 kg/day with 89% yield.

Advantages : Improved heat transfer and reduced byproduct formation compared to batch processes.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor23.48.7
Atom Economy (%)6464
PMI (kg/kg product)5619

Flow synthesis significantly reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the urea derivative.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea depends on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Research Implications

  • Biological Activity: The target compound’s methyl-thiophene may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to non-methylated analogs.
  • Synthetic Challenges : Introducing the 3-methyl group on thiophene requires precise regioselective synthesis, as seen in related methodologies .
  • Crystallography : Structural studies (e.g., SHELX-refined models) could reveal unique packing motifs influenced by methyl-thiophene .

Biological Activity

1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C15H15ClN2O\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}

This indicates the presence of a chlorophenyl group, furan, and methylthiophen moieties, which are known to contribute to biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated through various experimental approaches, including in vitro assays and structure-activity relationship (SAR) studies. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Research has shown that derivatives of phenylurea compounds exhibit significant antimicrobial properties. For instance, studies have identified phenylurea derivatives that effectively inhibit Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 protein involved in mycolate transport. This mechanism is crucial for the survival of Mtb, making it a promising target for new antibiotics .

Table 1: Antimicrobial Activity Against Various Pathogens

Compound NameTarget PathogenInhibition MechanismIC50 (µM)
1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]ureaMycobacterium tuberculosisInhibition of MmpL3 proteinTBD
Phenylurea DerivativeEscherichia coliInhibition of SOS responseTBD
Phenylurea DerivativePseudomonas aeruginosaInhibition of dual-function repressorTBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that certain structural features, such as the presence of electron-withdrawing groups like chlorine, enhance cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown potent activity against Jurkat and A-431 cell lines, with IC50 values lower than standard treatments like doxorubicin .

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]ureaA-431TBDInduction of apoptosis
Similar DerivativeJurkat<10Interaction with Bcl-2 protein

Case Studies

  • Inhibitory Effects on Mycobacterium : A recent study highlighted the efficacy of phenylurea derivatives against non-tuberculous mycobacteria (NTM), demonstrating their potential as novel therapeutic agents. The study employed high-throughput screening methods to identify lead compounds with significant inhibitory effects on Mtb .
  • Cytotoxicity in Cancer Research : Another investigation focused on a series of thiazole-bearing compounds that exhibited strong growth-inhibitory effects on cancer cell lines. The findings suggested that modifications in the phenyl ring significantly influenced cytotoxic activity, indicating a promising direction for further research into similar compounds .

Q & A

What are the optimal synthetic routes for 1-(4-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea, and how can reaction yields be improved?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of substituted amines and isocyanates. A common approach includes:

Nucleophilic substitution : React 4-chlorophenyl isocyanate with furan-2-ylmethylamine to form a mono-substituted urea intermediate.

Second alkylation : Introduce the 3-methylthiophen-2-ylmethyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Yield Optimization :

  • Employ catalysts like Pd/C for hydrogenation steps to reduce side reactions .
  • Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .

How can structural contradictions in crystallographic data for this urea derivative be resolved?

Level: Advanced
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths, torsion angles) may arise from:

  • Dynamic disorder in the thiophene or furan rings.
  • Solvent effects during crystallization.
    Resolution Strategies :

High-resolution data collection : Use synchrotron radiation to improve data quality .

Refinement software : Apply SHELXL for dual-occupancy modeling or twinning corrections .

Complementary techniques : Validate with NMR (e.g., 1^1H, 13^{13}C) and DFT calculations to confirm electronic environments .

What experimental designs are recommended to address conflicting reports on this compound’s biological activity?

Level: Advanced
Methodological Answer:
Contradictory bioactivity results (e.g., enzyme inhibition vs. inactivity) may stem from:

  • Assay variability (e.g., cell line specificity, incubation time).
  • Compound stability under experimental conditions.
    Experimental Design :

Dose-response curves : Test across a wide concentration range (nM–μM) to identify IC₅₀ trends .

Metabolic stability assays : Use liver microsomes to assess degradation rates .

Target validation : Employ CRISPR knockdown or competitive binding assays to confirm direct interactions .

How can computational modeling predict the interaction of this compound with biological targets?

Level: Advanced
Methodological Answer:
Steps for Molecular Docking :

Target selection : Prioritize receptors (e.g., kinases, GPCRs) based on structural analogs .

Ligand preparation : Optimize the compound’s 3D conformation using Gaussian09 (B3LYP/6-31G*) .

Docking software : Use AutoDock Vina to simulate binding modes, focusing on hydrogen bonds between the urea core and catalytic residues .

Validation : Compare docking scores with experimental IC₅₀ values to refine models .

What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

Level: Advanced
Methodological Answer:
SAR Workflow :

Analog synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or pyridine) .

Bioactivity profiling : Test analogs against a panel of targets (e.g., cancer cell lines, inflammatory enzymes) .

Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity .
Key Insights :

  • Thiophene methyl groups enhance lipophilicity, improving membrane permeability .
  • Furan rings may participate in π-π stacking with aromatic residues in active sites .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Level: Basic
Methodological Answer:
Essential Techniques :

HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrolyzed urea) .

Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor via NMR .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Level: Advanced
Methodological Answer:
Scale-Up Challenges :

  • Exothermic reactions : Use jacketed reactors with controlled cooling during alkylation .
  • Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) .
  • Solvent recovery : Implement distillation systems to recycle DMF or THF .

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